![molecular formula C22H28N4O2S B12160464 2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160464.png)

2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

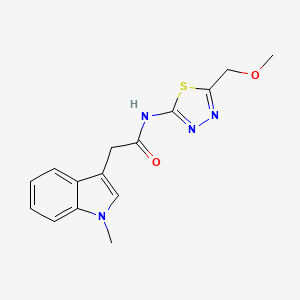

2’-(Butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isoquinolin]-4’-carboxamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige spirocyclische Struktur auszeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2’-(Butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isoquinolin]-4’-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Isoquinolinkerns: Der Isoquinolinkern kann durch die Bischler-Napieralski-Reaktion synthetisiert werden, bei der ein β-Phenylethylamin-Derivat unter Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl₃) cyclisiert wird.

Spirocyclisierung: Die Spiroverbindung wird durch Reaktion des Isoquinolinderivats mit einem Cyclohexanon-Derivat unter sauren Bedingungen eingeführt, um die spirocyclische Struktur zu bilden.

Einführung der funktionellen Gruppe: Die Thiadiazolgruppe wird durch eine Cyclisierungsreaktion unter Beteiligung eines Thiosemicarbazid-Derivats und eines geeigneten Aldehyds oder Ketons eingeführt.

Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des Thiadiazol-Derivats mit dem spirocyclischen Isoquinolin-Zwischenprodukt unter Verwendung eines Kupplungsreagenzes wie N,N’-Dicyclohexylcarbodiimid (DCC), um die Carboxamidbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Thiadiazolgruppe, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und diese in Alkohole umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Isoquinolin- und Thiadiazolringen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Isoquinolin- oder Thiadiazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Materialien und Katalysatoren.

Biologie

In der biologischen Forschung kann die potenzielle Bioaktivität der Verbindung untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielmolekülen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenfindung und -entwicklung macht.

Medizin

In der Medizin könnte die Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden. Ihre Fähigkeit, mit spezifischen molekularen Zielmolekülen zu interagieren, könnte zur Entwicklung neuer Therapeutika führen.

Industrie

In der Industrie könnte die Verbindung bei der Synthese von Spezialchemikalien und -materialien verwendet werden. Ihre einzigartigen Eigenschaften könnten sie für Anwendungen in Beschichtungen, Klebstoffen und anderen fortschrittlichen Materialien geeignet machen.

Wirkmechanismus

Der Wirkmechanismus von 2’-(Butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isoquinolin]-4’-carboxamid beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Thiadiazolgruppe kann als Bioisoster für verschiedene funktionelle Gruppen wirken, wodurch die Verbindung biologische Pfade modulieren kann. Die spirocyclische Struktur kann die Bindungsaffinität und -spezifität verbessern, indem sie ein starres Gerüst bereitstellt, das gut in die aktiven Zentren von Zielproteinen passt.

Wirkmechanismus

The mechanism of action of 2’-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole moiety can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. The spirocyclic structure may enhance binding affinity and specificity by providing a rigid framework that fits well into the active sites of target proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2’-(Butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isoquinolin]-4’-carboxamid

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isoquinolin]-4’-carboxamid

- 2’-(Butan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isoquinolin]-4’-carboxamid

Einzigartigkeit

Die Einzigartigkeit von 2’-(Butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isoquinolin]-4’-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und spirocyclischer Struktur. Diese Kombination verleiht einzigartige chemische Reaktivität und potenzielle biologische Aktivität, die sie von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

Molekularformel |

C22H28N4O2S |

|---|---|

Molekulargewicht |

412.6 g/mol |

IUPAC-Name |

2-butan-2-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |

InChI |

InChI=1S/C22H28N4O2S/c1-4-14(2)26-20(28)17-11-7-6-10-16(17)18(22(26)12-8-5-9-13-22)19(27)23-21-25-24-15(3)29-21/h6-7,10-11,14,18H,4-5,8-9,12-13H2,1-3H3,(H,23,25,27) |

InChI-Schlüssel |

ZPVUNEROJIYEOK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=C(S4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12160410.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160412.png)

![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)

![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)

![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)

![3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole](/img/structure/B12160441.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide](/img/structure/B12160446.png)

![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12160451.png)